molecular formula C24H31N3O2 B1674517 4-butyl-1,2-diphenylpyrazolidine-3,5-dione;piperidine CAS No. 34207-03-9

4-butyl-1,2-diphenylpyrazolidine-3,5-dione;piperidine

Cat. No.: B1674517
CAS No.: 34207-03-9
M. Wt: 393.5 g/mol
InChI Key: FPLGDRLYIZPJSH-UHFFFAOYSA-N
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Description

4-butyl-1,2-diphenylpyrazolidine-3,5-dione;piperidine is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-1,2-diphenylpyrazolidine-3,5-dione;piperidine typically involves the reaction of 4-butyl-1,2-diphenyl-3,5-pyrazolidinedione with piperidine in a 1:1 molar ratio. The reaction is carried out under controlled conditions to ensure the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

4-butyl-1,2-diphenylpyrazolidine-3,5-dione;piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds .

Scientific Research Applications

4-butyl-1,2-diphenylpyrazolidine-3,5-dione;piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-butyl-1,2-diphenylpyrazolidine-3,5-dione;piperidine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to various biological and chemical effects, depending on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-butyl-1,2-diphenylpyrazolidine-3,5-dione;piperidine is unique due to its specific complexation with piperidine, which can alter its chemical and biological properties compared to similar compounds. This complexation can enhance its stability, solubility, and reactivity, making it suitable for specific applications .

Properties

CAS No.

34207-03-9

Molecular Formula

C24H31N3O2

Molecular Weight

393.5 g/mol

IUPAC Name

4-butyl-1,2-diphenylpyrazolidine-3,5-dione;piperidine

InChI

InChI=1S/C19H20N2O2.C5H11N/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;1-2-4-6-5-3-1/h4-13,17H,2-3,14H2,1H3;6H,1-5H2

InChI Key

FPLGDRLYIZPJSH-UHFFFAOYSA-N

SMILES

CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.C1CCNCC1

Canonical SMILES

CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.C1CCNCC1

Appearance

Solid powder

34207-03-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LAS 372;  LAS-372;  LAS372; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-butyl-1,2-diphenylpyrazolidine-3,5-dione;piperidine
Reactant of Route 2
4-butyl-1,2-diphenylpyrazolidine-3,5-dione;piperidine
Reactant of Route 3
4-butyl-1,2-diphenylpyrazolidine-3,5-dione;piperidine
Reactant of Route 4
4-butyl-1,2-diphenylpyrazolidine-3,5-dione;piperidine
Reactant of Route 5
4-butyl-1,2-diphenylpyrazolidine-3,5-dione;piperidine
Reactant of Route 6
4-butyl-1,2-diphenylpyrazolidine-3,5-dione;piperidine

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